molecular formula C7H5BrF3N3 B2949937 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- CAS No. 160473-81-4

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)-

Cat. No.: B2949937
CAS No.: 160473-81-4
M. Wt: 268.037
InChI Key: DGFWHKOVZWVINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is characterized by the presence of a benzotriazole ring substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 6th position. It is known for its unique physicochemical properties and has found applications in various fields of scientific research and industry .

Preparation Methods

The synthesis of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1H-benzotriazole.

    Bromination: The bromination of 1H-benzotriazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- can be compared with other benzotriazole derivatives such as:

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-3a,7a-dihydro-1H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2,5-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWHKOVZWVINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2C1NN=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.